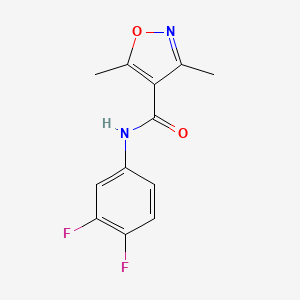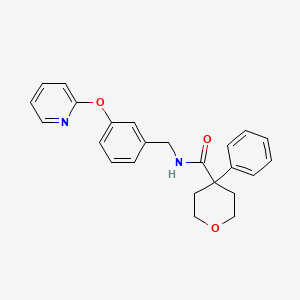![molecular formula C14H11N3O4 B2846749 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carbohydrazide CAS No. 1410555-93-9](/img/structure/B2846749.png)
3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carbohydrazide” is a complex organic molecule. It contains an isoindoline dione group (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl), a furan ring, and a carbohydrazide group. The isoindoline dione group is a bicyclic structure that contains a nitrogen atom and two carbonyl groups. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Carbohydrazide is an organic compound with the formula H2NCONHNH2. It is a white, water-soluble solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The isoindoline dione group is a bicyclic structure, which could impart rigidity to the molecule. The furan ring is aromatic and may participate in pi-pi stacking interactions. The carbohydrazide group contains multiple nitrogen and oxygen atoms, which could be involved in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of multiple polar groups (carbonyl, amine, and ether groups) could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .Scientific Research Applications
Synthesis and Pharmacological Properties
Compounds similar to 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carbohydrazide have been synthesized and evaluated for their pharmacological properties. For instance, derivatives of furan carboxylic acid and isothiocyanates have shown significant antinociceptive properties, indicating potential applications in pain management and the development of new analgesics (Siwek et al., 2008).
Antimicrobial and Antioxidant Activities
Research has also focused on the synthesis of compounds with antimicrobial and antioxidant activities. For example, studies on 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides revealed promising antioxidant and antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Devi et al., 2010).
Analytical and Spectroscopic Studies
Compounds with similar structures have been characterized through various analytical and spectroscopic techniques, providing insights into their molecular structure and properties. For example, studies involving XRD, FTIR, NMR, and UV spectroscopy have been conducted to understand the chemical behavior and potential applications of these compounds in material science and pharmaceutical research (Kurnaz et al., 2016).
Fluorescent Chemosensors
Another area of research involves the development of fluorescent chemosensors for metal ions detection. N′-(1-oxoacenaphthylen-2(1H)-ylidene)furan-2-carbohydrazide, for example, has been synthesized and used as a ratiometric fluorescent chemosensor for selective recognition of Yb3+ ions, demonstrating the potential application of such compounds in environmental monitoring and biochemical assays (Hosseini et al., 2010).
Future Directions
properties
IUPAC Name |
3-[(1,3-dioxoisoindol-2-yl)methyl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c15-16-12(18)11-8(5-6-21-11)7-17-13(19)9-3-1-2-4-10(9)14(17)20/h1-6H,7,15H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEKEIULKSYMJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(OC=C3)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Cyano-(2-methylphenyl)methyl]-3-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2846666.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2846668.png)
![ethyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate](/img/structure/B2846669.png)
![2-((1-methyl-1H-pyrrol-2-yl)methyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2846671.png)
![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2846672.png)
![2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2846673.png)
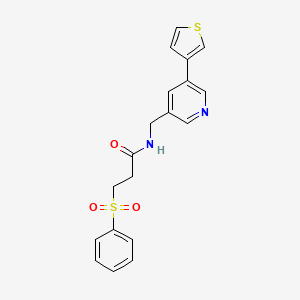
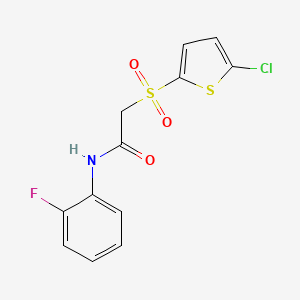
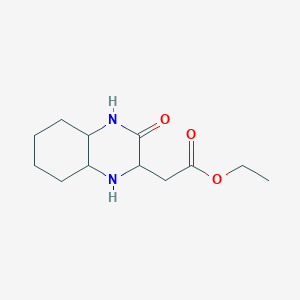
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2846679.png)
![Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)-](/img/structure/B2846680.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2846683.png)
